![molecular formula C11H18O4 B14296414 Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate CAS No. 113430-78-7](/img/structure/B14296414.png)
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate is an organic compound with the molecular formula C11H18O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in various chemical syntheses and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate typically involves the reaction of a suitable aldehyde with a diol in the presence of an acid catalyst. The reaction conditions often include room temperature and inert atmosphere to prevent unwanted side reactions. For example, the condensation of an aromatic aldehyde with 1,2-diol in the presence of indium chloride can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is often stored under inert gas to prevent decomposition due to moisture .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the ester and spiro moieties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar in structure but with different substitution patterns.
(6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol: Another spiro compound with different functional groups.
Uniqueness
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate is unique due to its specific substitution pattern and the presence of both ester and spiro functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
113430-78-7 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-8-3-4-9(10(12)13-2)11(7-8)14-5-6-15-11/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
RHZVJXXQLUVMIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C2(C1)OCCO2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


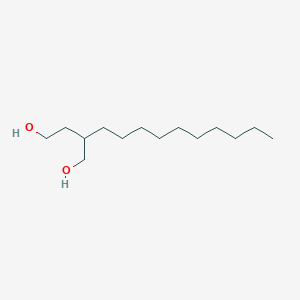
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
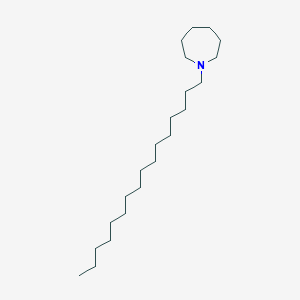

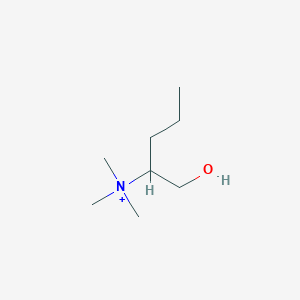
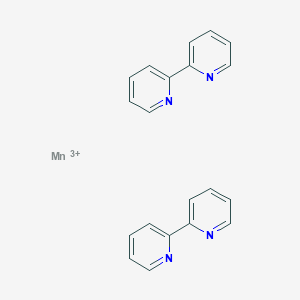
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
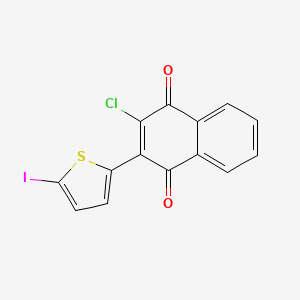
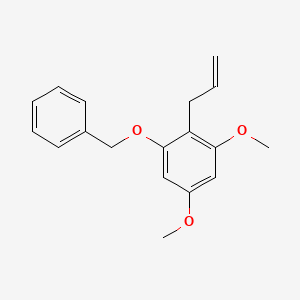
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)

